6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Description
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is a quinolin-4-one derivative characterized by three key substituents:
- 6-Ethoxy group: Enhances lipophilicity and metabolic stability.
- 1-[(3-Methylphenyl)methyl] (3-methylbenzyl) group: Provides steric bulk and modulates solubility.
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-32-22-12-13-25-23(15-22)27(30)24(26(29)20-8-10-21(31-3)11-9-20)17-28(25)16-19-7-5-6-18(2)14-19/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWPTIZUICSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C27H25NO4
- Molecular Weight : 427.5 g/mol
- CAS Number : 904450-90-4
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It is believed to exert its effects through:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against several cancer cell lines.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, it has shown effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating strong antibacterial activity.
Case Studies
A notable study investigated the effects of this compound in a murine model of cancer. Mice treated with varying doses of this compound exhibited reduced tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and computed properties of similar quinolinone derivatives:
*Estimated based on analog data.
Key Observations:
- Lipophilicity : The fluorinated analog (XLogP3 = 5.2) is slightly more lipophilic than the target compound (estimated ~5.0), likely due to fluorine’s electronegativity.
- Core Modifications: Quinolin-2(1H)-one derivatives (e.g., ) exhibit distinct hydrogen-bonding profiles due to the lactam ring position.
Crystallographic and Conformational Data
- Crystal Packing : The compound in exhibits π-π stacking (3.6–3.8 Å), stabilizing the crystal lattice. Similar interactions are expected in the target compound, influencing solubility and stability.
- Dihedral Angles: Substituted quinolinones (e.g., ) show dihedral angles <10° between aromatic rings, suggesting planar conformations that favor receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
